3,3,6,6-Tetramethyl-1,2-dioxane
Overview
Description
3,3,6,6-Tetramethyl-1,2-dioxane is a cyclic peroxide with the molecular formula C8H16O2 and a molecular weight of 144.2114 . This compound is known for its unique structure, which includes two oxygen atoms in a six-membered ring, making it a valuable reagent in organic synthesis, particularly in oxidation reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3,6,6-Tetramethyl-1,2-dioxane typically involves the condensation of 2-hydroxy-2-methylpropanoic acid in the presence of p-toluenesulfonic acid . This reaction forms a lactide, which can be hydrolyzed to yield the desired dioxane compound.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar condensation reactions under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 3,3,6,6-Tetramethyl-1,2-dioxane primarily undergoes oxidation reactions due to its peroxide nature . It can also participate in substitution reactions where the oxygen atoms in the ring are replaced by other functional groups.
Common Reagents and Conditions: Common reagents used in reactions with this compound include strong acids like p-toluenesulfonic acid for condensation reactions and various oxidizing agents for oxidation reactions .
Major Products: The major products formed from reactions involving this compound depend on the specific reaction conditions. For example, oxidation reactions typically yield oxidized organic compounds, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
3,3,6,6-Tetramethyl-1,2-dioxane is utilized in various scientific research applications due to its reactivity and stability. In chemistry, it is used as an oxidizing agent in organic synthesis . In biology and medicine, it serves as a model compound for studying the behavior of cyclic peroxides and their potential therapeutic applications . Industrially, it is employed in the production of fine chemicals and pharmaceuticals .
Mechanism of Action
The mechanism of action of 3,3,6,6-Tetramethyl-1,2-dioxane involves its ability to donate oxygen atoms in oxidation reactions. This property makes it an effective oxidizing agent, facilitating the conversion of various substrates into their oxidized forms . The molecular targets and pathways involved in these reactions are primarily related to the transfer of oxygen atoms from the dioxane ring to the substrate .
Comparison with Similar Compounds
Comparison: 3,3,6,6-Tetramethyl-1,2-dioxane is unique due to its specific ring structure and peroxide functionality, which distinguishes it from other similar compounds like 3,3,6,6-Tetramethyl-1,4-dioxane-2,5-dione. The latter has a different ring structure and is used in different types of reactions, highlighting the versatility and specificity of this compound in oxidation reactions .
Properties
IUPAC Name |
3,3,6,6-tetramethyldioxane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2/c1-7(2)5-6-8(3,4)10-9-7/h5-6H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWGQMMAUPVIDIG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(OO1)(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70176968 | |
Record name | 3,3,6,6-Tetramethyl-1,2-dioxane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70176968 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22431-89-6 | |
Record name | 3,3,6,6-Tetramethyl-1,2-dioxane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22431-89-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,3,6,6-Tetramethyl-1,2-dioxane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022431896 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,3,6,6-Tetramethyl-1,2-dioxane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70176968 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,3,6,6-TETRAMETHYL-1,2-DIOXANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WD7C7P9ZRN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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